molecular formula C15H13NO B12040509 9-Acetylaminofluorene CAS No. 5424-77-1

9-Acetylaminofluorene

Cat. No.: B12040509
CAS No.: 5424-77-1
M. Wt: 223.27 g/mol
InChI Key: VQFOESRCDRTBKL-UHFFFAOYSA-N
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Description

9-Acetylaminofluorene is a chemical compound known for its carcinogenic and mutagenic properties. It is a derivative of fluorene and is used extensively in biochemical research, particularly in the study of carcinogenesis. This compound is known to induce tumors in various organs, including the liver, bladder, and kidney .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetylaminofluorene typically involves the acetylation of 9-aminofluorene. One common method includes the reaction of 9-aminofluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Acetylaminofluorene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxyacetylaminofluorene, amino derivatives, and various substituted fluorene compounds .

Scientific Research Applications

9-Acetylaminofluorene is widely used in scientific research due to its carcinogenic properties. Some of its applications include:

Mechanism of Action

The carcinogenicity of 9-Acetylaminofluorene is primarily due to its metabolic activation. It is metabolized in the liver to form N-hydroxy-9-acetylaminofluorene, which can further undergo sulfation or acetylation to form highly reactive intermediates. These intermediates can interact with DNA, leading to the formation of DNA adducts, which are critical in the initiation of carcinogenesis .

Comparison with Similar Compounds

    2-Acetylaminofluorene: Another acetylated derivative of fluorene, known for its carcinogenic properties.

    2-Aminofluorene: A related compound that also forms DNA adducts and is used in similar research applications.

Uniqueness: 9-Acetylaminofluorene is unique due to its specific metabolic pathways and the types of DNA adducts it forms. Its ability to induce tumors in multiple organs makes it a valuable tool in carcinogenesis research .

Properties

CAS No.

5424-77-1

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

N-(9H-fluoren-9-yl)acetamide

InChI

InChI=1S/C15H13NO/c1-10(17)16-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3,(H,16,17)

InChI Key

VQFOESRCDRTBKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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